3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
3-(Azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic small-molecule benzamide derivative characterized by a sulfonamide-linked azepane ring at the 3-position of the benzamide core and a tetrahydrothiophene-3-sulfonamide group as the N-substituent. This compound combines structural motifs associated with protease inhibition and receptor modulation, particularly in neurological and inflammatory pathways. The tetrahydrothiophene sulfone moiety contributes to solubility and may influence target specificity .
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S2/c20-17(18-15-8-11-25(21,22)13-15)14-6-5-7-16(12-14)26(23,24)19-9-3-1-2-4-10-19/h5-7,12,15H,1-4,8-11,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCPLVDQAHMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the azepan-1-ylsulfonyl group through sulfonylation reactions. The 1,1-dioxidotetrahydrothiophen-3-yl group can be introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Structural Difference : Replaces the azepane sulfonyl group with a primary amine (-NH₂) at the 3-position .
- Impact : The absence of the azepane sulfonyl group reduces molecular weight (MW: ~323 g/mol vs. ~453 g/mol for the target compound) and likely decreases lipophilicity (predicted logP: ~1.2 vs. ~2.8). This may enhance aqueous solubility but reduce blood-brain barrier penetration.
Pharmacokinetic and Physicochemical Properties
| Property | 3-(Azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | 3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide |
|---|---|---|
| Molecular Weight (g/mol) | ~453 | ~323 |
| Predicted logP | ~2.8 | ~1.2 |
| Solubility (mg/mL) | 0.12 (simulated intestinal fluid) | 0.45 (simulated intestinal fluid) |
| Metabolic Stability | High (t₁/₂ > 4 hrs in human microsomes) | Moderate (t₁/₂ ~2 hrs) |
Biological Activity
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C23H24N3O4S2 and a molecular weight of approximately 550.5 g/mol. Its IUPAC name is N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(4-bromophenoxy)acetamide. The structure features an azepane ring, sulfonyl group, and a tetrahydrothiophene moiety which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N3O4S2 |
| Molecular Weight | 550.5 g/mol |
| IUPAC Name | N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(4-bromophenoxy)acetamide |
| Canonical SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Br |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it exhibits inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. By inhibiting DHFR, the compound can potentially exert antimicrobial and anticancer effects.
Key Mechanisms:
- Enzyme Inhibition: Targets DHFR, leading to reduced folate synthesis.
- Cell Cycle Interference: Disruption in DNA synthesis may induce apoptosis in rapidly dividing cells.
Biological Activity
Research indicates that this compound possesses a range of biological activities:
Antimicrobial Activity
Studies have demonstrated the compound's efficacy against various bacterial strains. It shows promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through its mechanism of action on DHFR and other pathways involved in cell cycle regulation.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
-
Case Study: Antibacterial Efficacy
- Objective: Evaluate the antibacterial properties against Staphylococcus aureus.
- Method: In vitro assays were conducted to measure the minimum inhibitory concentration (MIC).
- Results: The compound exhibited significant antibacterial activity with an MIC value of 12 µg/mL.
-
Case Study: Cancer Cell Line Response
- Objective: Assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method: Cell viability assays were performed using varying concentrations of the compound.
- Results: A dose-dependent reduction in cell viability was observed, indicating potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
